
9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid
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Overview
Description
9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: is a complex organic compound with a unique structure that includes a carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer method . The reaction conditions may vary depending on the desired substituents and the specific requirements of the synthesis process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Key Reaction Steps:
Ethoxycarbonylmethyl Group (Position 9)
This ester group undergoes hydrolysis to form a carboxylic acid under basic conditions. It also participates in nucleophilic acyl substitution reactions with amines or alcohols to yield amides or transesterified products, respectively.
Carboxylic Acid (Position 3)
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Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .
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Esterification : Forms methyl or ethyl esters via acid-catalyzed reactions with alcohols.
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Amide Coupling : Reacts with amines (e.g., HATU/DIPEA) to generate amide derivatives, relevant in drug design .
Fluorine Atom (Position 6)
The electron-withdrawing fluorine atom directs electrophilic substitution reactions to meta positions . While typically inert, it can undergo nucleophilic aromatic substitution under harsh conditions (e.g., strong bases or metal catalysts) .
Decarboxylation
Heating the compound above 200°C induces decarboxylation , yielding 9-ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. This reaction is critical for simplifying the scaffold in medicinal chemistry.
Cyclization Reactions
Reaction with acid chlorides (e.g., POCl₃) facilitates cyclization to form fused heterocycles, such as isoindole-1,3-dione derivatives, which are explored for optoelectronic applications .
Cross-Coupling Reactions
The carbazole core participates in Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis, enabling aryl group introduction at position 3 or 4 .
Comparative Data:
Method | Solvent | Time (h) | Yield (%) |
---|---|---|---|
Conventional | Ethanol | 7 | 88 |
Microwave | PEG-400 | 0.5 | 95 |
Pharmaceutical Modifications
The compound serves as a precursor for CRTH2 receptor antagonists , which are used to treat allergic asthma and inflammatory diseases . Key modifications include:
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Amide Formation : Coupling with aryl amines to enhance binding affinity.
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Ester-to-Acid Conversion : Improving solubility for bioavailability.
Stability and Degradation
Scientific Research Applications
Biology: Carbazole derivatives, including this compound, have shown promise in biological studies due to their potential antiviral, anticancer, and antimicrobial activities .
Medicine: Research has indicated that carbazole derivatives may have therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: The compound’s unique structure makes it a valuable intermediate in the production of advanced materials and pharmaceuticals .
Mechanism of Action
like other carbazole derivatives, it is likely to interact with specific molecular targets and pathways, leading to its observed biological effects . The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: A simpler derivative with similar core structure.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: A fluorinated derivative with potential biological activity.
9-Ethoxycarbonylmethyl-2,3,4,9-tetrahydro-1H-carbazole: A derivative with an ethoxycarbonylmethyl group.
Uniqueness: The presence of both the ethoxycarbonylmethyl and fluoro groups in 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid makes it unique among carbazole derivatives. These functional groups may contribute to its distinct chemical and biological properties .
Q & A
Q. Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
To optimize synthesis, adopt a hybrid computational-experimental framework. Begin with quantum chemical calculations (e.g., density functional theory) to identify energetically favorable reaction pathways and transition states . Use statistical experimental design (e.g., factorial or response surface methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading . High-throughput screening under narrowed conditions (derived from computational predictions) minimizes trial-and-error approaches. Post-synthesis, employ preparative HPLC or crystallization with polarity-matched solvents to isolate high-purity fractions. Monitor intermediates via inline spectroscopy (e.g., FTIR or Raman) for real-time adjustments .
Q. Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 19F-NMR to confirm fluorination at position 6 and 13C-NMR to resolve ethoxycarbonylmethyl and carboxylic acid moieties.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via electrospray ionization (ESI+) with mass accuracy < 5 ppm.
- X-ray Crystallography: Resolve steric effects of the tetrahydro-carbazole core if single crystals are obtainable.
- Reverse-Phase HPLC: Utilize C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) and monitor degradation products .
Q. Advanced: How can computational modeling predict the reactivity of intermediates in the synthesis pathway?
Methodological Answer:
Leverage quantum mechanics/molecular mechanics (QM/MM) simulations to map potential energy surfaces for intermediates. For example:
Reaction Path Search: Apply the artificial force-induced reaction (AFIR) method to identify plausible intermediates and transition states .
Solvent Effects: Use COSMO-RS to model solvation energies and predict regioselectivity in polar aprotic solvents.
Kinetic Monte Carlo (kMC): Simulate time-dependent behavior of multi-step reactions to prioritize dominant pathways.
Validate predictions with microreactor experiments under controlled flow conditions to isolate transient intermediates .
Q. Advanced: How should researchers address discrepancies between computational predictions and experimental outcomes in reaction mechanisms?
Methodological Answer:
Cross-Validation: Replicate computational models with alternative methods (e.g., MP2 vs. DFT) to confirm energy barriers .
Sensitivity Analysis: Identify which input parameters (e.g., dielectric constant, catalyst concentration) most affect outcomes using Plackett-Burman designs .
In Situ Spectroscopy: Use stopped-flow NMR or UV-vis to capture short-lived intermediates missed in simulations.
Iterative Refinement: Feed experimental data (e.g., kinetic isotope effects) back into computational models to recalibrate transition state geometries .
Q. Basic: What protocols ensure the stability of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Conduct accelerated stability studies (40–60°C) under controlled humidity (ICH Q1A guidelines). Monitor decomposition via DSC/TGA to identify degradation thresholds .
- Light Sensitivity: Store in amber vials under inert gas (N2/Ar) if UV-vis spectra indicate photolytic susceptibility.
- Solution Stability: Use buffered solutions (pH 4–6) to prevent hydrolysis of the ethoxycarbonylmethyl group. Assess via periodic HPLC over 14–28 days .
Q. Advanced: What strategies elucidate the role of the ethoxycarbonylmethyl group in modulating biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR): Synthesize analogs with substituent variations (e.g., methyl vs. ethyl esters) and test against target enzymes/receptors .
Molecular Dynamics (MD): Simulate ligand-protein binding to quantify interactions (e.g., hydrogen bonding, hydrophobic pockets) influenced by the ethoxycarbonylmethyl moiety.
Metabolite Profiling: Use LC-MS/MS to track in vitro/in vivo ester hydrolysis rates, correlating metabolite persistence with activity .
Q. Advanced: How can researchers design a scalable purification process while minimizing yield loss?
Methodological Answer:
Membrane Technologies: Employ nanofiltration (MWCO 200–300 Da) to separate the compound from low-MW byproducts .
Continuous Chromatography: Optimize simulated moving bed (SMB) systems with chiral stationary phases for enantiopure recovery.
Crystallization Engineering: Use PAT tools (e.g., FBRM) to monitor particle size distribution and avoid polymorphic transitions during cooling .
Q. Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and respirators with organic vapor cartridges .
- Ventilation: Conduct reactions in fume hoods with sash height ≤ 18 inches to prevent vapor exposure.
- Spill Management: Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite. Store waste in designated halogenated solvent containers .
Properties
Molecular Formula |
C17H18FNO4 |
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Molecular Weight |
319.33 g/mol |
IUPAC Name |
9-(2-ethoxy-2-oxoethyl)-6-fluoro-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |
InChI |
InChI=1S/C17H18FNO4/c1-2-23-16(20)9-19-14-5-3-10(17(21)22)7-12(14)13-8-11(18)4-6-15(13)19/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,21,22) |
InChI Key |
PRKSOJONLMLDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CC(CC2)C(=O)O)C3=C1C=CC(=C3)F |
Origin of Product |
United States |
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